molecular formula C15H13NO2 B15456774 2-Methoxy-3-phenyl-2H-1,4-benzoxazine CAS No. 61821-72-5

2-Methoxy-3-phenyl-2H-1,4-benzoxazine

Cat. No.: B15456774
CAS No.: 61821-72-5
M. Wt: 239.27 g/mol
InChI Key: YTAMIAJEGYEVRO-UHFFFAOYSA-N
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Description

2-Methoxy-3-phenyl-2H-1,4-benzoxazine (CAS 61821-72-5) is a benzoxazine derivative characterized by a fused benzene and oxazine ring system, substituted with a methoxy group at position 2 and a phenyl group at position 3 . This compound is of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. Research indicates that the 1,4-benzoxazine scaffold is a biologically privileged structure for the development of anticancer agents, demonstrating potential against a range of diseases, including cancer . The structural core of this compound serves as a key intermediate and model for synthetic studies. The biological and chemical properties of benzoxazine derivatives are highly dependent on their substituent patterns, making this methoxy- and phenyl-substituted variant a valuable building block for creating analogs with optimized activity . Furthermore, benzoxazine derivatives are foundational in materials science for the synthesis of polybenzoxazines, a class of high-performance thermosetting resins . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61821-72-5

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-methoxy-3-phenyl-2H-1,4-benzoxazine

InChI

InChI=1S/C15H13NO2/c1-17-15-14(11-7-3-2-4-8-11)16-12-9-5-6-10-13(12)18-15/h2-10,15H,1H3

InChI Key

YTAMIAJEGYEVRO-UHFFFAOYSA-N

Canonical SMILES

COC1C(=NC2=CC=CC=C2O1)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of benzoxazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Applications References
2-Methoxy-3-phenyl-2H-1,4-benzoxazine 2-OCH₃, 3-Ph C₁₅H₁₃NO₂ 239.27* Hypothesized KATP channel modulation (inferred from related compounds)
6,8-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine 6-CH₃, 8-CH₃ (dihydro structure) C₁₀H₁₃NO 163.22 Structural model for synthetic studies; CAS 944356-53-0
3,4-Dihydro-3-oxo-2H-1,4-benzoxazine 3-Oxo, dihydro C₈H₇NO₂ 149.15 Bioisostere for 2(3H)-benzoxazolone; antimicrobial activity
N-Dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine N-Dichloroacetyl group C₁₀H₁₀Cl₂NO₂ 247.10 Synthetic intermediate for agrochemicals

*Calculated based on substituent contributions.

Key Observations :

  • Electron-withdrawing vs.
  • Saturation effects : Dihydro derivatives (e.g., 3,4-dihydro-3-oxo) exhibit distinct conformational flexibility compared to fully unsaturated analogs, influencing their pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Methoxy-3-phenyl-2H-1,4-benzoxazine, and how can their efficiency be optimized?

  • Methodology : Cyclization of 2-aminophenols with 1,2-dibromoethane followed by acylation with dichloroacetyl chloride is a foundational route for benzoxazine derivatives . Efficiency improvements include Lewis acid-catalyzed SN2 ring-opening of aziridines with 2-halophenols and Cu(I)-catalyzed intramolecular C-N cyclization, enabling one-pot synthesis with >99% diastereoselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-Methoxy-3-phenyl-2H-1,4-benzoxazine?

  • Methodology : IR, 1^1H NMR, 13^{13}C NMR, and ESI-MS are standard for functional group and backbone analysis . X-ray crystallography resolves stereochemistry and substituent positioning (e.g., methoxy and phenyl groups) . Elemental analysis validates purity .

Advanced Research Questions

Q. How do structural modifications at the 3-phenyl or 2-methoxy positions influence the biological activity of benzoxazine derivatives?

  • Methodology : Structure-activity relationship (SAR) studies show that substituents like diphenyl groups at position 3 enhance neuroprotective activity by reducing oxidative stress . Conversely, replacing the methoxy group with bulkier moieties (e.g., homoveratrylamine) modulates intracellular calcium activity . Quantitative SAR (QSAR) models can predict activity based on electronic and steric parameters.

Q. What mechanistic insights explain the neuroprotective effects observed in 2-Methoxy-3-phenyl-2H-1,4-benzoxazine derivatives?

  • Methodology : Derivatives such as 3,3-diphenyl-substituted benzoxazines inhibit oxidative stress-mediated neuronal degeneration by scavenging reactive oxygen species (ROS) and stabilizing mitochondrial membranes. In vitro assays (e.g., SH-SY5Y cell models) and in vivo excitotoxic lesion models in mice validate these mechanisms .

Q. How can contradictions in pharmacological data for benzoxazine derivatives across different assays be resolved?

  • Methodology : Discrepancies in receptor affinity (e.g., β1 vs. β2 adrenergic receptors) arise from assay conditions (e.g., tissue specificity in canine heart vs. rat lung) . Cross-validation using orthogonal assays (e.g., calcium flux vs. cAMP measurement) and molecular docking studies clarify target selectivity .

Q. What green chemistry approaches are applicable for the sustainable synthesis of 2-Methoxy-3-phenyl-2H-1,4-benzoxazine?

  • Methodology : Catalyst-free, one-pot multicomponent reactions minimize waste . Electrochemical hydrogenation using renewable acids (e.g., phenanthridine as a hydrogen shuttle) enables regioselective functionalization with low energy input .

Q. How does electrochemical hydrogenation contribute to the functionalization of benzoxazine derivatives?

  • Methodology : Electrocatalytic transfer hydrogenation reduces nitro groups or unsaturated bonds in benzoxazines. For example, electrolysis of acidic solutions generates dihydro derivatives (e.g., 3-phenyl-3,4-dihydro-2H-1,4-benzoxazine) with regenerable catalysts, enabling scalable synthesis .

Notes

  • Structural analogs (e.g., 3,4-dihydro derivatives) provide methodological insights applicable to 2-Methoxy-3-phenyl-2H-1,4-benzoxazine.
  • For synthetic protocols, prioritize green chemistry and reproducibility .

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